2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide is a chemical compound characterized by its bromine and methyl groups attached to a benzamide core, with a prop-2-yn-1-yl group attached to the nitrogen atom of the amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-5-methylbenzoic acid and propargylamine.
Reaction Conditions: The carboxylic acid group of 2-bromo-5-methylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with propargylamine in the presence of a base such as triethylamine (Et₃N) to form the benzamide derivative.
Industrial Production Methods: Industrial-scale production may involve continuous flow chemistry techniques to enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can undergo reduction of the bromine atom to form a corresponding bromide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles are introduced in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Bromides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
2-Bromo-5-methylbenzamide: Similar structure but lacks the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)benzamide: Similar to the target compound but without the bromine and methyl groups.
2-Bromo-N-(prop-2-yn-1-yl)benzamide: Similar to the target compound but with a different position of the bromine atom.
Uniqueness: 2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of bromine, methyl, and prop-2-yn-1-yl groups, which can influence its reactivity and biological activity differently compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-5-methyl-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-3-6-13-11(14)9-7-8(2)4-5-10(9)12/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEMBJKTEPJFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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